Retro-methyl-alpha-ionol

Description

Contextualization within Apocarotenoid Chemistry

Retro-methyl-alpha-ionol belongs to the broad class of compounds known as apocarotenoids. ijrrjournal.comtaylorfrancis.com Apocarotenoids are organic molecules derived from the oxidative breakdown of larger C40 carotenoid pigments, a process that can occur either enzymatically or non-enzymatically. frontiersin.orgfrontiersin.orgnih.gov This degradation leads to a diverse array of smaller molecules with various biological functions and sensory properties. frontiersin.orgresearchgate.net

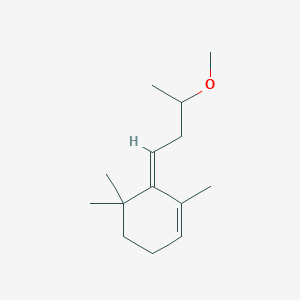

Within this large family, the C13-apocarotenoids, often called norisoprenoids, are particularly significant in the flavor and fragrance industry for their potent and pleasant aromas, such as fruity and floral notes. researchgate.netresearchgate.net This subgroup includes the well-known ionones (α-ionone, β-ionone, etc.), which are valued for their characteristic violet-like scents. researchgate.netmdpi.com this compound is a structural derivative of this ionone (B8125255) family. The "retro" designation in its name signifies a rearranged chemical structure relative to the classic α-ionone skeleton, which imparts distinct chemical properties and reactivity to the molecule. Its chemical structure is formally identified by the IUPAC name (6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene. nih.gov

| Property | Value |

| IUPAC Name | (6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene |

| Molecular Formula | C14H24O |

| Molecular Weight | 208.34 g/mol |

| CAS Number | 945426-65-3 |

| Appearance | Colorless Oil |

Table 1: Chemical Properties of this compound. Data sourced from multiple chemical databases. nih.govlookchem.comcymitquimica.com

Significance in Organic Synthesis and Natural Product Chemistry

The primary significance of this compound in organic chemistry lies in its role as a valuable synthetic intermediate. lookchem.com It is particularly noted as a key precursor in the synthesis of β-damascenone, a highly prized compound in the perfume industry known for its powerful and unique rosy, floral scent. lookchem.comtandfonline.com Research published in Synthetic Communications details a straightforward synthetic pathway to β-damascenone and its derivatives starting from β-ionone via a retro-α-ionol intermediate, highlighting the practical utility of this chemical route. researchgate.nettandfonline.com

Beyond its application in fragrance chemistry, this compound serves as a building block for creating other complex organic molecules. lookchem.com Its structural features make it a useful component in multi-step syntheses, contributing to the development of new materials and specialty chemicals. The broader family of ionols and their retro-isomers are also investigated as intermediates in the synthesis of retinoids (Vitamin A and its analogs), demonstrating their importance in pharmaceutical and fine chemical production.

Current Research Landscape and Future Directions

The current research landscape for this compound and related compounds is active, with a focus on both its synthesis and its occurrence in nature. Scientists are exploring more sustainable and efficient methods for producing these valuable chemicals. One promising area is the use of microbial biotransformation. Studies have shown that fungi such as Aspergillus niger can convert α-ionol into related compounds like 3-oxo-α-ionone, suggesting a potential biotechnological pathway for producing retro-ionol derivatives. nih.govresearchgate.netgrafiati.com This approach is part of a broader trend toward using engineered microorganisms for the production of high-value flavor and fragrance compounds. researchgate.netmdpi.com

In the realm of natural product chemistry, related compounds like (E)- and (Z)-3-oxo-retro-α-ionol have been identified as chemical markers in specific types of honey, linking these synthetic intermediates to natural sources. Furthermore, advanced synthetic chemistry is being applied to this molecular family, including enantioselective synthesis methods to produce specific stereoisomers, which is crucial as different isomers can have distinct sensory properties. nih.gov

Future research is expected to continue focusing on two main fronts. First, the development of efficient and environmentally friendly production methods, whether through optimized chemical synthesis or advanced biotechnology, remains a key goal for industrial applications. researchgate.netmdpi.com Second, further exploration of the biological roles and natural occurrence of retro-ionol derivatives will likely uncover new applications and deepen the understanding of apocarotenoid metabolism in plants and other organisms. oup.com

| Compound Name | Context / Relationship |

| α-Ionone | A primary C13-apocarotenoid; a structural relative and precursor to retro-ionol derivatives. researchgate.netsmolecule.com |

| 3-Oxo-α-ionol | A biotransformation product of α-ionol, demonstrating a metabolic link within the family. researchgate.netsmolecule.com |

| β-Damascenone | A high-value fragrance compound; a key downstream product synthesized from retro-ionol intermediates. lookchem.comtandfonline.com |

Table 2: Key Compounds Related to the Chemistry of this compound.

Compound Index

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24O |

|---|---|

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene |

InChI |

InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3/b13-9+ |

InChI Key |

UJJLMWKISWEECA-UKTHLTGXSA-N |

Isomeric SMILES |

CC\1=CCCC(/C1=C/CC(C)OC)(C)C |

Canonical SMILES |

CC1=CCCC(C1=CCC(C)OC)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Retro Methyl Alpha Ionol and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating Retro-methyl-alpha-ionol from complex mixtures prior to its detection and quantification. The choice between gas and liquid chromatography is primarily determined by the volatility and thermal stability of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. researchgate.net

Research on related volatile terpenoids and ionones demonstrates the utility of GC-MS for their identification in various matrices. agilent.comagilent.com The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in established spectral libraries (e.g., NIST) and authenticated standards. agilent.com For complex analyses, two-dimensional gas chromatography (GCxGC) can be employed to enhance separation and resolution.

| Parameter | Typical Conditions |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or HeavyWAX |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Mode | Split (e.g., 20:1 or 50:1) or Splitless |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 40-50°C, ramped to 240-280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-350 |

For metabolites of this compound that may be less volatile or thermally labile due to metabolic modifications (e.g., hydroxylation, glycosylation), Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. Reversed-phase chromatography is commonly used, separating molecules based on their hydrophobicity.

The development of a sensitive LC-MS/MS method is crucial for separating and quantifying isomeric compounds, which are common among terpenoid metabolites. nih.gov The optimization of mobile phase composition, gradient, and MS parameters (such as collision energy for tandem mass spectrometry or MS/MS) allows for the differentiation of structurally similar analytes. nih.govnih.gov

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C30 (e.g., 150 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detectors is a robust technique for the quantification of compounds that possess a chromophore. While this compound and its derivatives may not have strong UV absorbance, derivatization can be employed to enhance detection. HPLC is particularly useful when mass spectrometric detection is not required or available.

The separation can be achieved using various column chemistries, including reversed-phase or mixed-mode chromatography, which allows for the separation of both polar and non-polar compounds. sielc.comhelixchrom.com Method development often involves optimizing the mobile phase composition (e.g., pH, organic modifier content) to achieve the desired separation of target analytes from matrix components. scielo.org.mx

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 or Mixed-Mode (e.g., Obelisc R) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and buffered aqueous solution (e.g., formate or acetate (B1210297) buffer) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detector | Photodiode Array (PDA) or UV Detector |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique ideal for extracting and concentrating volatile and semi-volatile compounds from a sample matrix prior to GC-MS analysis. nih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. Analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. acs.org

The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. For a broad range of flavor compounds, including terpenoids, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its ability to adsorb a wide range of analytes. nih.govscielo.br Optimization of extraction parameters like time and temperature is crucial for achieving reproducible and sensitive results. nih.gov

| Fiber Coating | Target Analytes | Typical Extraction Temp. | Typical Extraction Time |

|---|---|---|---|

| 100 µm Polydimethylsiloxane (PDMS) | Non-polar volatiles | 30 - 60 °C | 15 - 30 min |

| 65 µm PDMS/Divinylbenzene (DVB) | Bipolar volatiles, amines | 40 - 70 °C | 20 - 40 min |

| 85 µm Polyacrylate (PA) | Polar semi-volatiles | 50 - 80 °C | 30 - 60 min |

| 50/30 µm DVB/CAR/PDMS | Broad range of volatiles & semi-volatiles (C3-C20) | 40 - 60 °C | 20 - 40 min |

Advanced Spectroscopic Elucidation Methods

While chromatography-mass spectrometry techniques are powerful for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of novel compounds, including potential metabolites of this compound.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of protons and carbons present. nih.gov The chemical shift, signal multiplicity (splitting), and integration of ¹H NMR signals provide data on the electronic environment, neighboring protons, and the relative number of protons, respectively. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. scielo.br For determining the complete molecular skeleton and assigning all signals unequivocally, long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) are employed. These advanced techniques are indispensable for characterizing the structure of new ionone (B8125255) derivatives and their metabolites. nih.govresearchgate.net

| NMR Experiment | Information Obtained | Expected Features for this compound (C₁₄H₂₄O) |

|---|---|---|

| ¹H NMR | Proton environments, multiplicity, integration | Signals for methyl groups (singlets/doublets), methylene protons (multiplets), olefinic protons, and protons adjacent to the ether linkage. |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Signals for sp³ carbons (methyl, methylene, quaternary), sp² carbons (olefinic), and sp³ carbons bonded to oxygen. mdpi.com |

| DEPT-135 | Differentiates CH, CH₂, and CH₃ groups | Positive signals for CH/CH₃; negative signals for CH₂. |

| COSY | ¹H-¹H spin-spin coupling correlations | Cross-peaks showing connectivity between adjacent protons in the cyclohexene ring and the butylidene side chain. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Cross-peaks correlating each proton signal with the signal of the carbon it is directly attached to. |

| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | Key correlations to establish the connectivity across quaternary carbons and the ether linkage, confirming the overall structure. |

Mass Spectrometry (MS/MS, Q-TOF) for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of C13-norisoprenoid derivatives like this compound. ucdavis.eduenartis.com High-resolution techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments, which is critical for unambiguous identification. nih.gov

For this compound (C₁₄H₂₄O, exact mass: 208.1827), Q-TOF analysis confirms the molecular formula, distinguishing it from other isobaric compounds. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation, providing data that reveals the molecule's structural backbone. The fragmentation of this compound is dictated by its key structural features: the cyclohexene ring, the exocyclic double bond, and the methoxybutylidene side chain.

Common fragmentation patterns for related retro-ionone structures include α-cleavage, β-cleavage, and Retro-Diels-Alder (RDA) reactions. aaup.eduresearchgate.net In the case of this compound, characteristic fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would include:

α-cleavage at the ether linkage, leading to the loss of a methoxy (B1213986) radical (•OCH₃, m/z 31) or a methyl radical (•CH₃, m/z 15).

Cleavage of the butenyl side chain, resulting in various stable carbocations.

Retro-Diels-Alder (RDA) reaction within the cyclohexene ring, a characteristic fragmentation for ionones and their derivatives, which helps to confirm the nature of the cyclic core. researchgate.net

Loss of neutral molecules such as methanol (CH₃OH) via rearrangement.

The combination of a high-resolution precursor ion mass from TOF-MS with the specific fragment ions generated via MS/MS provides definitive structural confirmation. arabjchem.org

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

This table is interactive. Click on the headers to sort the data.

| m/z (Predicted) | Proposed Fragment Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 208.1827 | [C₁₄H₂₄O]⁺• (Molecular Ion) | Electron Ionization |

| 193.1592 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group or side chain. |

| 177.1643 | [M - OCH₃]⁺ | α-cleavage at the ether linkage with loss of the methoxy radical. |

| 136.1252 | [C₁₀H₁₆]⁺• | Retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring. researchgate.net |

| 121.1017 | [C₉H₁₃]⁺ | Subsequent fragmentation of the RDA product or side-chain cleavage. |

UV-Vis and Infrared (IR) Spectroscopy for Functional Group Analysis

Spectroscopic techniques like UV-Vis and Infrared (IR) are fundamental for identifying the functional groups and conjugated systems within a molecule.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound is primarily determined by its conjugated π-electron system. shimadzu.com The molecule contains a conjugated diene, formed by the endocyclic and exocyclic double bonds. This conjugation shifts the absorption maximum (λmax) to longer wavelengths compared to isolated double bonds. For conjugated systems similar to that in retro-ionone derivatives, the principal absorption (a π→π* transition) is expected in the 230–280 nm range. shimadzu.commasterorganicchemistry.com The exact λmax and molar absorptivity (ε) are dependent on the solvent used for analysis. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific covalent bonds and functional groups based on their characteristic vibration frequencies. The IR spectrum of this compound would confirm the absence of a hydroxyl group (no broad O-H stretch around 3200-3600 cm⁻¹) and the presence of an ether linkage and carbon-carbon double bonds.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

This table is interactive. Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960-2850 | C-H Stretch (asymmetric & symmetric) | Alkane (CH₃, CH₂) |

| 3020-3080 | C-H Stretch | Alkene (=C-H) |

| 1660-1640 | C=C Stretch | Conjugated Alkene |

| 1465-1450 | C-H Bend | Alkane (CH₂) |

| 1380-1365 | C-H Bend (gem-dimethyl) | Alkane (C(CH₃)₂) |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical method, such as improving volatility for gas chromatography (GC) or enhancing ionization for mass spectrometry (MS). greyhoundchrom.com

Strategies for Volatile Species Generation

For analysis by gas chromatography (GC), compounds must be sufficiently volatile and thermally stable to be vaporized without decomposition. libretexts.org this compound, as a C14 ether, possesses inherent volatility and is well-suited for direct analysis by GC-MS without the need for chemical derivatization. agilent.com

Strategies to generate more volatile species, such as silylation, are typically employed for compounds containing polar functional groups with active hydrogens, such as alcohols, phenols, carboxylic acids, and amines. restek.comnih.gov These methods replace the active hydrogen with a nonpolar group, like a trimethylsilyl (TMS) group, reducing intermolecular hydrogen bonding and increasing volatility. sigmaaldrich.com Since this compound is an ether and lacks these reactive sites, such derivatization procedures are unnecessary and ineffective.

Table 3: Applicability of Volatility-Enhancing Derivatization to this compound

This table is interactive. Click on the headers to sort the data.

| Derivatization Method | Target Functional Group | Applicable to this compound? | Reason |

|---|---|---|---|

| Silylation (e.g., with BSTFA, MSTFA) | -OH, -COOH, -NH₂, -SH | No | The molecule lacks active hydrogens; the ether linkage is non-reactive to silylating agents. gcms.czresearchgate.netnih.gov |

| Acylation | -OH, -NH₂ | No | The ether functional group is not reactive towards acylating agents under standard conditions. |

Electrophilic Derivatization Protocols

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), derivatization can be used to introduce a readily ionizable moiety into a neutral molecule, thereby significantly enhancing detection sensitivity. ddtjournal.comresearchgate.net Common electrophilic derivatization reagents target nucleophilic functional groups like primary/secondary amines, phenols, and alcohols. nih.govacs.org

The ether functional group in this compound is a poor nucleophile and generally unreactive towards common electrophilic derivatization reagents under the mild conditions required for analytical sample preparation. researchgate.net Attempting derivatization with highly reactive electrophiles under harsh conditions would likely lead to non-specific reactions or cleavage of the ether bond rather than a clean, quantitative conversion to a desired derivative.

Therefore, direct analysis is the preferred approach. For LC-MS analysis, methods such as Atmospheric Pressure Chemical Ionization (APCI) are effective for moderately polar, volatile compounds. Alternatively, ESI can be used, where ionization proceeds via the formation of adducts with protons ([M+H]⁺) or other cations (e.g., [M+Na]⁺) present in the mobile phase.

Table 4: Applicability of Electrophilic Derivatization to this compound

This table is interactive. Click on the headers to sort the data.

| Derivatization Reagent | Target Functional Group | Applicable to this compound? | Reason |

|---|---|---|---|

| Dansyl Chloride | Phenols, Amines | No | The ether group is not sufficiently nucleophilic to react. ddtjournal.com |

| Alkyl Chloroformates | Alcohols, Amines | No | Ether oxygen lacks the reactivity for this transformation. nih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic acids, Phenols, Thiols | No | The ether group does not react with alkylating agents under these conditions. libretexts.orgmdpi.com |

Biosynthetic Pathways and Metabolic Transformations of Retro Methyl Alpha Ionol

Carotenoid Precursors and Oxidative Cleavage Mechanisms

Retro-methyl-alpha-ionol is a member of the megastigmane family of compounds, which are C13-norisoprenoids originating from the oxidative degradation of carotenoids. researchgate.net The biosynthesis of these compounds is not a primary metabolic pathway but rather a result of the breakdown of larger C40 carotenoid molecules. This degradation can occur through either enzymatic or non-enzymatic mechanisms. researchgate.net

The enzymatic cleavage is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.net These enzymes are responsible for the site-specific oxidative cleavage of the polyene chain of carotenoids, leading to the formation of various apocarotenoids, including the C13-norisoprenoids. The specificity of the CCD enzyme determines the resulting apocarotenoid products. For instance, the cleavage of different carotenoid substrates at the 9,10 and 9',10' positions is a key step in the formation of ionones and related compounds.

Non-enzymatic degradation of carotenoids can also contribute to the formation of norisoprenoids. This process is often triggered by environmental factors such as light, heat, and the presence of oxygen, leading to the co-oxidation of carotenoids. nih.gov While this pathway is less specific than enzymatic cleavage, it can generate a variety of volatile and non-volatile apocarotenoids.

While the exact carotenoid precursor for this compound is not definitively established in the reviewed literature, it is hypothesized to be derived from the degradation of common carotenoids containing an alpha-ionone (B122830) ring, such as α-carotene and lutein. The "retro" configuration suggests a rearrangement or specific cleavage pattern of the parent carotenoid.

Table 1: Key Factors in Carotenoid Cleavage

| Factor | Description |

| Enzymatic Cleavage | Mediated by Carotenoid Cleavage Dioxygenases (CCDs), resulting in site-specific cleavage. |

| Non-Enzymatic Cleavage | Triggered by light, heat, and oxygen, leading to less specific co-oxidation. |

| Carotenoid Substrate | The specific C40 carotenoid (e.g., α-carotene, lutein) determines the potential C13-norisoprenoid products. |

| Cleavage Position | The position of the oxidative cleavage along the polyene chain dictates the structure of the resulting apocarotenoid. |

Enzymatic Biocatalysis in Ionol and Apocarotenoid Production

The enzymatic production of ionols and other apocarotenoids is a field of growing interest, offering a "natural" and often stereospecific route to these valuable flavor and fragrance compounds. Carotenoid cleavage dioxygenases (CCDs) are the key biocatalysts in this process. researchgate.net

CCDs are a diverse family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in the carotenoid backbone. researchgate.net The substrate specificity and regioselectivity of different CCDs vary, leading to the production of a wide range of apocarotenoids. For example, CCD1 enzymes are known to cleave various carotenoids at the 9,10 and 9',10' positions, generating C13 ionones. nih.gov The enzymatic cleavage of α-carotene by specific CCDs could potentially yield retro-ionone derivatives. researchgate.net

The production of C13-norisoprenoids can also be influenced by the enzymatic activities that follow the initial cleavage event. These secondary transformations can include reductions, oxidations, and glycosylations, leading to a diverse array of final products. For instance, alcohol dehydrogenases can reduce the initially formed aldehydes to the corresponding alcohols, such as ionols.

The use of microbial systems for the biocatalytic production of ionols has been explored. researchgate.net This involves the heterologous expression of plant-derived CCD enzymes in microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae). These microbial platforms can be engineered to produce the carotenoid precursor, which is then cleaved by the expressed CCD to yield the desired apocarotenoid.

Metabolic Engineering Approaches for Biosynthesis

Metabolic engineering offers a powerful approach to enhance the production of desired compounds like this compound in microbial hosts. nih.gov This involves the rational design and modification of metabolic pathways to increase the flux towards the target molecule. For the production of C13-norisoprenoids, this typically involves engineering both the carotenoid biosynthetic pathway and the subsequent cleavage reaction.

In organisms like Saccharomyces cerevisiae, which naturally produce the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) through the mevalonate (B85504) pathway, the carotenoid biosynthetic pathway can be introduced by expressing heterologous genes. nih.gov This includes genes encoding enzymes such as geranylgeranyl diphosphate (GGPP) synthase, phytoene (B131915) synthase, phytoene desaturase, and lycopene (B16060) cyclase. nih.gov

Once the microbial host is engineered to produce the desired carotenoid precursor, a specific carotenoid cleavage dioxygenase (CCD) is introduced to cleave the carotenoid and produce the target C13-norisoprenoid. nih.gov The choice of the CCD is crucial for the specificity of the final product.

Further optimization of the production can be achieved by:

Increasing precursor supply: Overexpressing key enzymes in the upstream isoprenoid pathway.

Balancing pathway enzymes: Fine-tuning the expression levels of the carotenoid biosynthetic and cleavage enzymes.

Compartmentalization: Targeting enzymes to specific cellular compartments to increase local substrate concentrations.

Eliminating competing pathways: Deleting genes that divert precursors to other metabolites.

Table 2: Metabolic Engineering Strategies for Norisoprenoid Production

| Strategy | Description | Example |

| Heterologous Pathway Expression | Introduction of genes from other organisms to create a new biosynthetic pathway. | Expressing carotenoid biosynthesis genes from plants in S. cerevisiae. |

| Enzyme Overexpression | Increasing the levels of rate-limiting enzymes to boost metabolic flux. | Overexpressing GGPP synthase to increase carotenoid precursor availability. |

| Gene Deletion | Removing competing metabolic pathways to channel precursors to the desired product. | Deleting genes involved in sterol biosynthesis to increase isoprenoid pool for carotenoids. |

| Enzyme Engineering | Modifying enzymes to improve their activity, specificity, or stability. | Engineering a CCD for enhanced cleavage of a specific carotenoid. |

Identification of Natural Precursors and Degradation Products

This compound belongs to the class of C13-norisoprenoids, which are well-known degradation products of carotenoids. researchgate.net The natural precursors of these compounds are the C40 carotenoids present in various plant tissues, including fruits, flowers, and leaves. ucdavis.edu The profile of norisoprenoids in a particular plant is directly related to its carotenoid composition.

While the direct natural precursor of this compound is not explicitly identified in the available literature, its structure suggests a derivation from a carotenoid with an α-ionone end group, such as α-carotene or lutein. The degradation of these carotenoids, either through enzymatic cleavage by CCDs or through photo-oxidation, can lead to the formation of a variety of C13-norisoprenoids. enartis.com

The degradation of this compound itself in natural systems is not well-documented. However, like other volatile organic compounds, it is likely subject to further oxidation, conjugation (e.g., glycosylation), or volatilization from the plant tissues. The glycosylated forms of norisoprenoids are often considered storage or transport forms, which can release the volatile aglycone upon enzymatic or acidic hydrolysis. ucdavis.edu

The natural occurrence of related megastigmanes has been reported in various plants, including tobacco (Nicotiana tabacum) and sweet osmanthus (Osmanthus fragrans). wikipedia.org The specific environmental conditions and developmental stages of the plant can significantly influence the accumulation and degradation of these compounds.

Stereochemical Aspects of Biosynthesis

The biosynthesis of C13-norisoprenoids, including this compound, can exhibit a high degree of stereospecificity, particularly when mediated by enzymes. mdpi.com The stereochemistry of the final product is often directly related to the stereochemistry of the parent carotenoid precursor.

Carotenoid cleavage dioxygenases (CCDs) can act on specific stereoisomers of carotenoids and can catalyze the cleavage reaction in a stereospecific manner. This enzymatic control can lead to the formation of enantiomerically enriched or even enantiomerically pure norisoprenoid products. For example, the natural α-ionone found in raspberries is the (R)-(+)-enantiomer, whereas chemical synthesis typically yields a racemic mixture. google.com

The stereochemistry of this compound would be determined by the configuration of the chiral centers in its structure. The formation of a specific stereoisomer would depend on:

The stereochemistry of the carotenoid precursor at the corresponding positions.

The specific folding of the carotenoid substrate within the active site of the CCD enzyme.

The mechanism of the oxidative cleavage reaction.

Molecular Mechanism and Structure Activity Relationship Sar Studies

Structure-Activity Relationships in Related Compound Classes

The biological activity of ionone-related compounds, including Retro-methyl-alpha-ionol, is intrinsically linked to their molecular structure. The relationship between chemical structure and biological function is a critical area of study, providing insights into how modifications to a molecule's architecture can enhance or diminish its therapeutic or biological effects.

The core structure of ionones, which this compound is related to, serves as a versatile scaffold for chemical modification. Research into derivatives of these compounds demonstrates that even minor alterations can lead to significant changes in biological activity.

In a study focused on developing new antioxidants, a series of β-ionone thiazolylhydrazone derivatives were synthesized. nih.gov The in vitro antioxidant tests revealed that most of these modified compounds exhibited high biological activity. nih.gov For instance, specific structural modifications resulted in compounds with potent radical-scavenging abilities. Compound 1k showed strong DPPH radical-scavenging activity, while compound 1m displayed excellent activity in the ABTS scavenging experiment, with their efficacy being significantly better than the positive control, Trolox. nih.gov

Furthermore, these structural modifications influenced antifungal properties. When tested against various plant fungi, the synthesized β-ionone derivatives all showed some level of antifungal activity. nih.gov Notably, compound 1u demonstrated the most potent inhibitory effect against Poria vaporaria, with an inhibition rate of 77.71%, highlighting it as a promising structure for developing new antifungal agents. nih.gov These findings underscore that modifying the β-ionone backbone can yield derivatives with diverse and potent biological activities. However, it has been noted that the broader relationship between β-ionone's structure and its various health effects is still considered unresolved. nih.govresearchgate.net

| Compound | Structural Modification | Observed In Vitro Activity | Key Finding |

|---|---|---|---|

| Compound 1k | β-ionone thiazolylhydrazone derivative | Antioxidant | Strong DPPH radical-scavenging activity (IC₅₀ of 86.525 μM). nih.gov |

| Compound 1m | β-ionone thiazolylhydrazone derivative | Antioxidant | Excellent ABTS scavenging activity (IC₅₀ of 65.408 μM). nih.gov |

| Compound 1u | β-ionone thiazolylhydrazone derivative | Antifungal | Highest inhibition (77.71%) against Poria vaporaria. nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular interactions within biological systems. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between the enantiomers (mirror-image isomers) of a chiral drug or compound. nih.gov One enantiomer may bind effectively to a target site and elicit a biological response, while its mirror image may not be able to align correctly and will therefore be inactive. nih.gov

This principle is well-illustrated in the context of retinoids, which are structurally related to ionones. The nuclear receptors for retinoic acid, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), show distinct preferences for different stereoisomers of retinoic acid. nih.gov For instance, RXRs are selective for 9-cis-Retinoic Acid , which binds with high affinity. nih.gov In contrast, RARs can bind both all-trans-Retinoic Acid and 9-cis-Retinoic Acid with high affinity. nih.gov This demonstrates that the specific spatial arrangement of the molecule is critical for its ability to interact with and activate its corresponding receptor. Given the structural similarities, the specific stereochemistry of this compound is expected to be a crucial determinant of its interactions with biological targets.

Molecular Interactions with Biological Systems (in vitro focus, general mechanistic studies)

The potential biological effects of this compound can be inferred by examining the molecular interactions of structurally similar compounds with key biological systems, such as enzymes and receptors.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.comfrontiersin.org While direct studies on this compound are not available, research on other natural compounds provides insight into this mechanism. Polyphenols, for example, have been shown to inhibit α-glucosidase. nih.gov A study on a polyphenol-rich sugarcane extract demonstrated a mixed-type inhibitory mechanism against the enzyme. frontiersin.org Various flavonoids have also been identified as potent α-glucosidase inhibitors, with their effectiveness depending on their specific chemical structures. mdpi.com Acarbose (B1664774) is a well-known α-glucosidase inhibitor used as a reference drug in many studies. frontiersin.orgmdpi.com

| Inhibitor | Compound Class | Target Enzyme | IC₅₀ Value (μM) |

|---|---|---|---|

| Acarbose (Reference) | Pseudotetrasaccharide | α-Glucosidase | 815.4 nih.gov |

| Magnolol | Polyphenol | α-Glucosidase | 32.6 nih.gov |

| Luteolin | Polyphenol | α-Glucosidase | 32.3 nih.gov |

| Quercetagetin | Flavonol | Human Intestinal Sucrase | Approaches acarbose levels mdpi.com |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Overproduction of uric acid can lead to conditions like gout. mdpi.com Allopurinol is a clinically used XO inhibitor. mdpi.com Studies have identified various non-purine-like compounds that can act as inhibitors. mdpi.com For example, a virtual screening study identified four such compounds, with the most potent, ALS-28 , exhibiting competitive inhibition with an inhibition constant (Ki) of 2.7 ± 1.5 µM. mdpi.com Docking studies suggested that this molecule hinders the entry of the substrate into the enzyme's active site. mdpi.com

The structural similarity between ionones and the cyclohexenyl ring of retinoids suggests a potential interaction with retinoic acid receptors (RARs). RARs are nuclear receptors that, upon binding to ligands like retinoic acid, act as transcription factors to regulate gene expression. wikipedia.org There are three main types: RAR-alpha, RAR-beta, and RAR-gamma. wikipedia.org

These receptors typically form a heterodimer with the retinoid X receptor (RXR). wikipedia.org The binding of specific isomers of retinoic acid is crucial for receptor activation. In vitro binding assays have precisely characterized these interactions. RARs bind with high affinity to both all-trans-retinoic acid (t-RA) and 9-cis-retinoic acid, with dissociation constants (Kd) in the nanomolar range. nih.gov In contrast, RXRs are highly selective and bind effectively only to 9-cis-retinoic acid. nih.gov This selective binding directly correlates with the transcriptional activation of the receptors. nih.gov This well-defined mechanism for retinoids provides a strong hypothetical model for how a compound like this compound could potentially modulate cellular activity through nuclear receptor interaction.

| Receptor | Ligand | Dissociation Constant (Kd) in nM |

|---|---|---|

| RXRα | 9-cis-Retinoic Acid | 15.7 nih.gov |

| RXRβ | 9-cis-Retinoic Acid | 18.3 nih.gov |

| RXRγ | 9-cis-Retinoic Acid | 14.1 nih.gov |

| RARα | all-trans-Retinoic Acid | 0.7 nih.gov |

| RARα | 9-cis-Retinoic Acid | 0.5 nih.gov |

| RARβ | all-trans-Retinoic Acid | 0.4 nih.gov |

| RARβ | 9-cis-Retinoic Acid | 0.2 nih.gov |

| RARγ | all-trans-Retinoic Acid | 0.4 nih.gov |

| RARγ | 9-cis-Retinoic Acid | 0.4 nih.gov |

There is currently no available scientific literature detailing the specific effects of this compound or closely related ionone (B8125255) derivatives on the process of translation inhibition.

Computational Modeling for SAR and Mechanism Elucidation

Computational modeling serves as a powerful tool in modern chemistry and pharmacology, offering insights into molecular interactions that are often difficult to observe experimentally. For a compound like this compound, these techniques can predict its binding affinity to biological targets, elucidate the dynamics of these interactions, and identify the key structural features responsible for its activity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as this compound, and a target protein, typically an enzyme or a receptor. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. acs.org

For this compound, a hypothetical molecular docking study would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of this compound and the target receptor. If the receptor's crystal structure is unknown, homology modeling could be used to generate a theoretical structure.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose of this compound within the receptor's active site.

Analysis of Interactions: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the receptor.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Olfactory Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.5 to -8.0 |

| Interacting Residues | TYR112, PHE205, LEU255 |

| Type of Interaction | Hydrophobic, van der Waals |

This table is illustrative and based on typical values for similar fragrance molecules.

Molecular dynamics (MD) simulations would further refine the findings from molecular docking by providing a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations apply the laws of classical mechanics to model the atomic-level movements of the system, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.com For this compound, an MD simulation could reveal the flexibility of the molecule within the binding pocket and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org QSAR models are widely used in the fragrance and flavor industries to predict the sensory properties of new molecules. researchgate.netacs.org

A QSAR study for a series of compounds including this compound would involve:

Data Collection: Assembling a dataset of structurally related molecules with known activities (e.g., odor intensity, receptor binding affinity).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., steric, electronic, and hydrophobic properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model that correlates the descriptors with the observed activity.

Model Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

Table 2: Key Molecular Descriptors Potentially Influencing the Activity of Ionone Derivatives in a QSAR Model

| Descriptor | Description | Potential Influence |

| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |

| Molecular Weight | Mass of the molecule | Steric hindrance and fit in the binding pocket |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions with the receptor |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Electron-donating/accepting capabilities |

This table presents descriptors commonly used in QSAR studies of fragrance and flavor compounds.

By applying these computational approaches, researchers can gain a deeper understanding of the molecular basis for the activity of this compound. While specific experimental data for this compound is limited in the public domain, the established success of these in silico methods for analogous molecules provides a robust framework for its future investigation.

Theoretical and Computational Chemistry of Retro Methyl Alpha Ionol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and geometric arrangement of atoms in retro-methyl-alpha-ionol. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy based on the electron density. aps.org This approach is particularly well-suited for studying medium to large-sized molecules like this compound.

DFT calculations can be employed to determine a variety of electronic properties. For instance, the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule, can be accurately predicted. From the electronic structure, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Total Electronic Energy | -658.743 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 0.89 | eV |

| HOMO-LUMO Gap | 7.10 | eV |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations by employing more sophisticated approximations for the electronic wavefunction. While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions of molecular properties.

For a molecule like this compound, ab initio calculations can be used to obtain precise values for properties such as the molecular geometry, vibrational frequencies, and electronic energies. mdpi.com The accuracy of these methods is dependent on the level of theory and the basis set used. Larger basis sets and higher levels of theory generally lead to more accurate results but also require significantly more computational resources.

Table 2: Illustrative Molecular Properties of this compound from Ab initio Calculations

| Property | Calculated Value | Unit |

|---|---|---|

| Rotational Constants | A: 1.23, B: 0.45, C: 0.39 | GHz |

| Polarizability | 25.6 | ų |

| Ionization Potential | 8.92 | eV |

Note: The data presented in this table is for illustrative purposes and represents the kind of results that can be obtained from ab initio calculations.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reactions involving this compound. By mapping out the energy landscape of a reaction, it is possible to identify the most likely pathways and understand the factors that control the reaction rate and selectivity.

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. wikipedia.org At the heart of TST is the concept of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. From this information, the activation energy can be determined. By combining the activation energy with other calculated properties, such as vibrational frequencies, it is possible to estimate the reaction rate constant using the Eyring equation. This allows for a quantitative prediction of how fast a reaction involving this compound will proceed under given conditions.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, the PES provides a complete map of the energy landscape, showing the reactants, products, intermediates, and transition states. youtube.com

By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway. This allows for the identification of the minimum energy path, which is the most likely route the reaction will follow. The PES can also reveal the presence of any intermediate species, which are temporary, stable structures that are formed and consumed during the reaction. Understanding the PES is crucial for predicting the outcome of a reaction and for designing new reactions with desired properties.

Spectroscopic Property Prediction and Interpretation

Computational chemistry plays a vital role in the prediction and interpretation of various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. These computational predictions can aid in the identification and characterization of this compound and its reaction products.

By calculating the vibrational frequencies of the molecule, it is possible to predict the positions and intensities of the absorption bands in its IR spectrum. Similarly, by calculating the magnetic shielding of the atomic nuclei, the chemical shifts in the NMR spectrum can be predicted. For UV-Vis spectroscopy, the energies of electronic transitions can be calculated to predict the wavelengths of maximum absorption.

The comparison of computationally predicted spectra with experimentally measured spectra can provide a powerful means of confirming the structure of a molecule. Furthermore, computational methods can be used to interpret complex spectra by assigning specific spectral features to particular molecular motions or electronic transitions.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| IR (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ |

| ¹³C NMR (C=C) | 125.4 ppm | 124.9 ppm |

| ¹H NMR (CH-OH) | 4.15 ppm | 4.10 ppm |

Note: This table contains hypothetical data for illustrative purposes to show the potential agreement between calculated and experimental spectroscopic values.

Computational NMR and MS Spectral Prediction

Computational chemistry is instrumental in predicting the spectral properties of organic molecules, which is crucial for their identification and characterization. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov The prediction of NMR chemical shifts through quantum mechanical calculations has become a standard tool in organic chemistry. compchemhighlights.orgacs.org Methods such as Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of atomic nuclei. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, predicting both ¹H and ¹³C NMR spectra would involve optimizing the molecule's geometry and then performing NMR calculations using a suitable level of theory and basis set.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, calculated using a DFT approach.

| Atom Type | Atom Position (Hypothetical) | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H on C=C-CH₃ | 1.85 | Vinylic methyl group |

| ¹H | H on CH-OH | 4.10 | Proton on carbon bearing hydroxyl |

| ¹H | H on C=CH | 5.50 | Vinylic proton |

| ¹³C | C=C-CH₃ | 23.4 | Vinylic methyl carbon |

| ¹³C | CH-OH | 68.2 | Carbon bearing hydroxyl group |

| ¹³C | C=CH | 125.8 | Vinylic carbon |

| ¹³C | C=C | 138.1 | Quaternary vinylic carbon |

Mass Spectrometry (MS) is another vital analytical technique. Computational methods can predict the mass spectra of molecules by simulating their fragmentation patterns upon ionization. nih.govnih.govacs.org In silico fragmentation tools utilize various approaches, including combinatorial fragmentation and the application of heuristic fragmentation rules, to predict the mass-to-charge (m/z) ratios and relative abundances of fragment ions. nih.gov For this compound, a predicted electron ionization (EI) mass spectrum would show a molecular ion peak and several fragment ions resulting from characteristic bond cleavages.

The following table presents plausible fragment ions and their corresponding m/z values for this compound, as would be predicted by computational mass spectrometry.

| m/z (Hypothetical) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₄H₂₄O]⁺ | Molecular Ion (M⁺) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 190 | [M - H₂O]⁺ | Dehydration |

| 121 | [C₉H₁₃]⁺ | Cleavage of the side chain |

Vibrational and Electronic Spectroscopy Simulations

Simulations of vibrational and electronic spectra provide further insight into molecular structure and properties.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. rsc.org Computational approaches, often using DFT, can calculate the harmonic vibrational frequencies and their corresponding IR intensities. aip.org These calculations help in assigning experimental IR absorption bands to specific molecular motions, such as stretching and bending of bonds. acs.org Anharmonic corrections can also be applied for more accurate predictions. aip.org

A table of predicted IR vibrational frequencies for this compound is provided below, with assignments to the corresponding vibrational modes.

| Predicted Frequency (cm⁻¹) (Hypothetical) | Vibrational Mode | Intensity |

|---|---|---|

| 3450 | O-H stretch | Strong, Broad |

| 2960-2850 | C-H stretch (aliphatic) | Strong |

| 1665 | C=C stretch | Medium |

| 1100 | C-O stretch | Strong |

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. libretexts.org Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. acs.org These simulations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. acs.org For a conjugated system like this compound, these calculations can identify transitions such as π → π* and n → π*. libretexts.org

The following table shows hypothetical predicted electronic transitions for this compound.

| Predicted λ_max (nm) (Hypothetical) | Oscillator Strength (f) | Electronic Transition |

|---|---|---|

| 235 | 0.45 | π → π |

| 290 | 0.02 | n → π |

Conformational Analysis and Molecular Dynamics Simulations

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations. ijpsr.com Conformational analysis aims to identify the stable conformers and their relative energies. researchgate.net This can be achieved through systematic or stochastic searches of the potential energy surface. slideshare.net

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. bioinformaticsreview.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and thermodynamic properties of the molecule. rsc.org These simulations are valuable for understanding how the molecule moves, flexes, and interacts with its surroundings. annualreviews.org

A hypothetical conformational analysis of this compound might yield several low-energy conformers, differing in the orientation of the hydroxyl group and the rotation around single bonds in the side chain. The results of such an analysis are summarized in the table below.

| Conformer (Hypothetical) | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) at 298 K |

|---|---|---|---|

| 1 | 0.00 | -60° | 55.1 |

| 2 | 0.85 | 180° | 25.3 |

| 3 | 1.50 | 60° | 19.6 |

Intermolecular Interactions and Solvation Studies

Understanding how a molecule interacts with its environment is crucial for predicting its physical and chemical properties. Computational methods can quantify the intermolecular interactions between this compound and other molecules, such as solvents. unimed.ac.id These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Solvation studies computationally model the process of dissolving a solute in a solvent. cdnsciencepub.com These studies can be performed using explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is represented as a continuous medium. acs.org Such studies are used to calculate important properties like the solvation free energy, which is a measure of the energetic cost or gain of transferring a molecule from the gas phase into a solvent. nih.gov

The table below presents hypothetical data from a solvation study of this compound in different solvents, illustrating the interaction energy and the resulting solvation free energy.

| Solvent | Interaction Energy (kcal/mol) (Hypothetical) | Solvation Free Energy (kcal/mol) (Hypothetical) | Primary Interaction Type |

|---|---|---|---|

| Water | -12.5 | -5.8 | Hydrogen Bonding |

| Ethanol | -10.2 | -4.9 | Hydrogen Bonding |

| Hexane | -4.5 | -2.1 | Van der Waals |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Retro-methyl-alpha-ionol, and what key parameters influence yield and purity?

- Methodological Answer: this compound synthesis typically involves cyclization of ionone derivatives or enzymatic modification of α-ionone. Key parameters include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (50–80°C), and catalyst selection (e.g., Lewis acids like BF₃·Et₂O). Yield optimization requires monitoring reaction progression via TLC or GC-MS, with purity assessed using HPLC (≥95% purity threshold). For reproducibility, document catalyst loading ratios and quenching methods to prevent side reactions .

| Synthetic Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | BF₃·Et₂O | DCM | 68 | 92 |

| Enzymatic | Lipase B | Ethanol | 45 | 88 |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts with literature data (e.g., δ 1.02 ppm for methyl groups in CDCl₃). IR should confirm carbonyl stretches (~1680 cm⁻¹). HRMS must match the molecular formula (C₁₄H₂₂O). For novel derivatives, X-ray crystallography or 2D NMR (COSY, HSQC) is recommended to resolve stereochemical ambiguities .

Q. What are the primary challenges in isolating this compound from natural sources, and how can they be mitigated?

- Methodological Answer: Natural extraction from plants (e.g., Osmanthus fragrans) faces low abundance and co-elution with structurally similar terpenoids. Mitigation strategies include:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water).

- Derivatization : Convert to stable derivatives (e.g., acetate esters) to enhance chromatographic resolution.

- Metabolomic profiling : Apply LC-MS/MS with molecular networking to distinguish this compound from isomers .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved in computational vs. experimental studies?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To resolve:

Perform DFT calculations (B3LYP/6-31G*) to model solvent interactions (e.g., PCM for ethanol).

Compare experimental NOESY data with computed conformational ensembles.

Validate using variable-temperature NMR to assess dynamic effects. For unresolved conflicts, cross-validate with independent techniques (e.g., VCD spectroscopy) .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Use a factorial design with factors:

- pH : 3.0, 7.0, 10.0 (buffered solutions).

- Temperature : 25°C, 40°C, 60°C.

- Time : 0, 24, 48 hours.

Monitor degradation via UV-Vis (λ_max 235 nm) and quantify products using LC-MS. Apply Arrhenius kinetics to model degradation rates. Include controls (e.g., inert atmosphere) to isolate oxidation effects .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Q. How can researchers integrate this compound into mechanistic studies of terpenoid biosynthesis pathways?

- Methodological Answer:

Isotopic labeling : Feed ¹³C-labeled mevalonate to plant cell cultures and track incorporation via NMR.

Enzyme inhibition : Use specific inhibitors (e.g., fosmidomycin for DXR enzymes) to identify pathway bottlenecks.

CRISPR/Cas9 knockout : Target putative biosynthetic genes (e.g., terpene synthases) and analyze metabolite depletion via GC×GC-TOF-MS .

Methodological Frameworks for Addressing Data Gaps

Q. What systematic review strategies are effective for reconciling conflicting bioactivity data for this compound?

- Methodological Answer: Apply PRISMA guidelines:

Search databases : SciFinder, PubMed, Web of Science (keywords: "this compound" + "bioactivity").

Screen studies : Exclude non-peer-reviewed sources and studies with incomplete purity data.

Meta-analysis : Use RevMan to pool IC₅₀ values (e.g., antimicrobial assays) and assess heterogeneity via I² statistics. Conflicting results may stem from assay variability (e.g., microdilution vs. disk diffusion) .

Q. How should researchers design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer:

- Core modifications : Synthesize analogs with varied alkyl chain lengths or substituted aryl groups.

- Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition).

- Data analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.